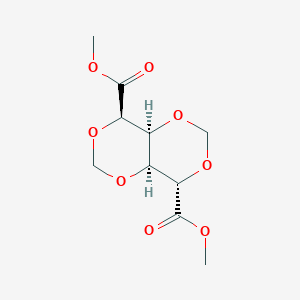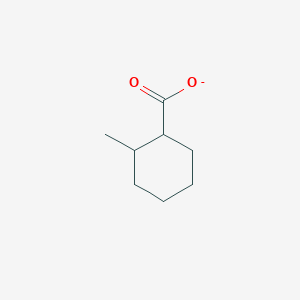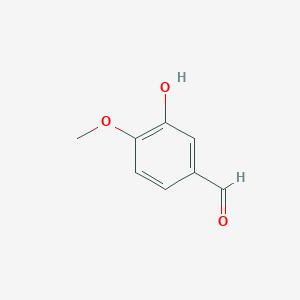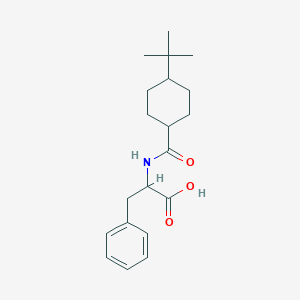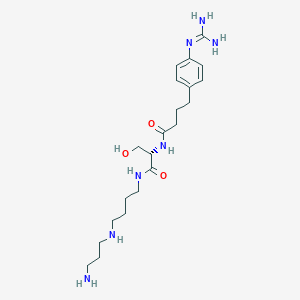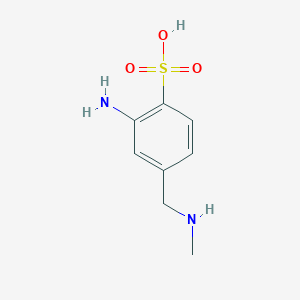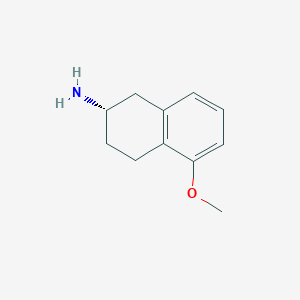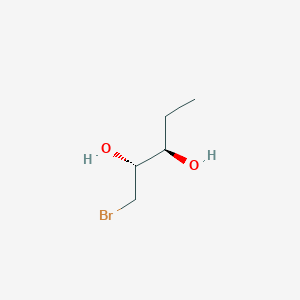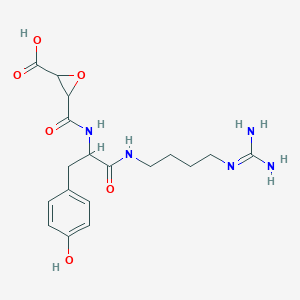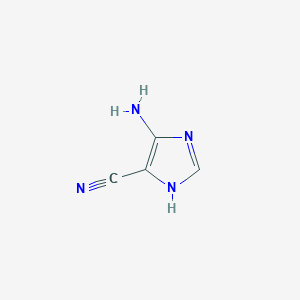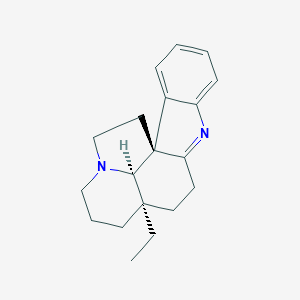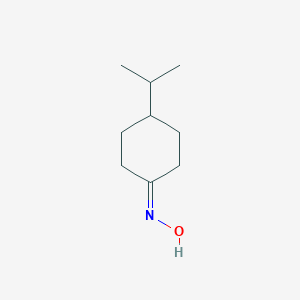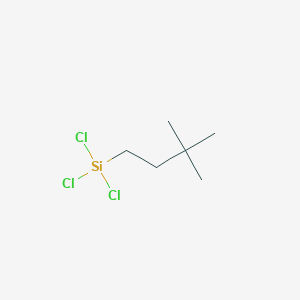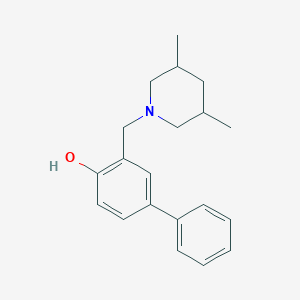
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol, commonly known as DMPO, is a spin trapping agent that is widely used in scientific research. It is a highly reactive compound that is capable of reacting with free radicals and other reactive species, thereby allowing for their detection and characterization.
科学的研究の応用
DMPO is used in a variety of scientific research applications, including the detection of free radicals and other reactive species in biological systems. It is also used in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies. DMPO is particularly useful in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a key role in many biological processes.
作用機序
DMPO works by trapping free radicals and other reactive species, forming stable adducts that can be detected and characterized. It does this by reacting with the unpaired electron of the free radical, forming a covalent bond. The resulting adduct can then be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
生化学的および生理学的効果
DMPO has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and other reactive species. It has also been shown to reduce oxidative stress and inflammation, and to protect against DNA damage. DMPO has potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of DMPO is its high reactivity and specificity for free radicals and other reactive species. It is also relatively easy to use and can be detected using a variety of analytical techniques. However, DMPO has some limitations, including its potential toxicity and the need for careful handling and storage. It can also react with other compounds in biological systems, leading to potential false positives.
将来の方向性
There are a number of future directions for research on DMPO, including the development of new spin trapping agents with improved specificity and reactivity. There is also a need for further research into the mechanisms of action of DMPO and its potential therapeutic applications. Other areas of research include the use of DMPO in the study of aging and age-related diseases, as well as in the development of new diagnostic tools for disease detection.
合成法
DMPO can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 4-bromobiphenyl in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpiperidine with 4-nitrobiphenyl, followed by reduction with sodium borohydride. The purity of DMPO can be determined using high-performance liquid chromatography (HPLC).
特性
CAS番号 |
106609-34-1 |
|---|---|
製品名 |
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-phenylphenol |
InChI |
InChI=1S/C20H25NO/c1-15-10-16(2)13-21(12-15)14-19-11-18(8-9-20(19)22)17-6-4-3-5-7-17/h3-9,11,15-16,22H,10,12-14H2,1-2H3 |
InChIキー |
ISBGXYIDOMUACZ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
正規SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
同義語 |
4-Biphenylol, 3-((3,5-dimethylpiperidino)methyl)-4-hydroxybiphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




